2-Methyl-3-nitrobenzenesulfonic acid
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Overview
Description
2-Methyl-3-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a methyl group and a nitro group are substituted at the 2 and 3 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrobenzenesulfonic acid can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated benzene is then sulfonated using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and sulfonic acid groups, which are electron-withdrawing.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-3-aminobenzenesulfonic acid.
Oxidation: 2-Carboxy-3-nitrobenzenesulfonic acid.
Scientific Research Applications
2-Methyl-3-nitrobenzenesulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzenesulfonic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methyl-3-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
3-Nitrobenzenesulfonic acid: Lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methyl-5-nitrobenzenesulfonic acid: The nitro group is positioned differently, affecting its reactivity and interaction with other molecules.
4-Methyl-3-nitrobenzenesulfonic acid: The methyl group is at a different position, altering its chemical properties and applications.
Properties
CAS No. |
56682-05-4 |
---|---|
Molecular Formula |
C7H7NO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-methyl-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO5S/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
HCLPTRNXPOJLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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